molecular formula C15H22N2O B2779241 7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 300690-44-2

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No. B2779241
CAS RN: 300690-44-2
M. Wt: 246.354
InChI Key: HHMUJCRASAIBQC-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C15H22N2O . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Further analysis would require more specific data or computational chemistry methods.


Physical And Chemical Properties Analysis

The average mass of this compound is 246.348 Da and the monoisotopic mass is 246.173218 Da . More detailed physical and chemical properties would require experimental determination or predictive modeling.

Scientific Research Applications

Antioxidant Applications

Research on similar compounds, such as ethoxyquin and its analogs, has demonstrated significant antioxidant properties. Ethoxyquin, for example, is used for the protection of polyunsaturated fatty acids in fish meal against oxidation, preventing spontaneous combustion. Analogues of ethoxyquin, including those with modifications to the quinoline structure, have been explored for their antioxidant efficacy, revealing potential applications in food preservation and stability enhancement. The compound , with its structural resemblance to ethoxyquin analogs, may possess similar antioxidant properties, potentially useful in food science and preservation technologies (A. J. de Koning, 2002).

Neuropharmacological Research

Isoquinoline derivatives, closely related to the compound of interest, have been extensively studied for their neuropharmacological properties. These studies have explored the therapeutic potential of isoquinoline compounds in neurodegenerative disorders, such as Parkinson's disease, and their roles as anticancer antibiotics. The pharmacological interest in isoquinoline derivatives underscores the potential research applications of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" in developing treatments for neurodegenerative diseases and as a component in anticancer research (I. Singh & P. Shah, 2017).

Organic Optoelectronics

Compounds based on the quinoline structure, such as BODIPY-based materials, have been identified for their applications in organic optoelectronics, including organic light-emitting diodes (OLEDs). These materials are investigated for their potential as 'metal-free' infrared emitters, highlighting the relevance of quinoline derivatives in the development of new conjugated systems for optoelectronic devices. The structural features of "7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol" suggest possible applications in the synthesis and design of OLED materials (B. Squeo & M. Pasini, 2020).

Amyloid Imaging in Alzheimer's Disease

Research on compounds with dimethylamino functional groups, similar to the compound , has contributed to the development of amyloid imaging ligands in Alzheimer's disease research. These ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene, have been used to measure amyloid in vivo in the brains of Alzheimer's patients, offering insights into the pathophysiological mechanisms of the disease and facilitating early detection and evaluation of anti-amyloid therapies (A. Nordberg, 2007).

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, detailed characterization of its physical and chemical properties, investigation of its reactivity, and study of its potential applications in pharmaceutical testing .

properties

IUPAC Name

7-[(dimethylamino)methyl]-2,2,4-trimethyl-1H-quinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-10-8-15(2,3)16-13-6-11(9-17(4)5)14(18)7-12(10)13/h6-8,16,18H,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMUJCRASAIBQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C1C=C(C(=C2)CN(C)C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(Dimethylamino)methyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

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